In Vivo Gene Silencing Potency vs. DLinKC2-DMA
DLinDAP-based LNP-siRNA systems demonstrate profoundly lower in vivo gene silencing potency compared to analogs lacking ester linkages. A direct head-to-head study in a murine Factor VII (FVII) model revealed that the ED50 (dose required for 50% silencing) for DLinDAP-containing LNPs is orders of magnitude higher than that of DLinKC2-DMA [1]. Specifically, the in vivo potencies of LNP-siRNA systems containing DLinDAP, DLinDMA, DLinKDMA, and DLinKC2-DMA were found to differ by three orders of magnitude (1000-fold) [1]. This extreme potency difference is a primary differentiator for DLinDAP, marking it as significantly less effective for achieving robust hepatic gene knockdown in vivo.
| Evidence Dimension | In vivo gene silencing potency (ED50) |
|---|---|
| Target Compound Data | DLinDAP: ED50 orders of magnitude higher (i.e., less potent) |
| Comparator Or Baseline | DLinKC2-DMA: ED50 ~0.01 mg/kg in rodents |
| Quantified Difference | 3 orders of magnitude (1000-fold) difference in potency |
| Conditions | Murine Factor VII (FVII) model; LNP-siRNA systems prepared using pre-formed vesicle (PFV) method |
Why This Matters
This extreme potency deficit renders DLinDAP unsuitable for most in vivo siRNA applications where robust hepatic gene silencing is required, directly impacting procurement and experimental design decisions.
- [1] Lin PJC, Tam YYC, Hafez IM, et al. Influence of cationic lipid composition on uptake and intracellular processing of lipid nanoparticle formulations of siRNA. Nanomedicine: Nanotechnology, Biology and Medicine. 2013;9(2):233-242. View Source
